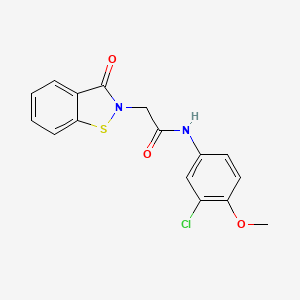

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Description

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a heterocyclic acetamide derivative featuring a 3-oxo-1,2-benzothiazol-2(3H)-yl moiety linked via an acetamide bridge to a 3-chloro-4-methoxyphenyl group. The compound combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the phenyl ring, which may influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula |

C16H13ClN2O3S |

|---|---|

Molecular Weight |

348.8 g/mol |

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |

InChI |

InChI=1S/C16H13ClN2O3S/c1-22-13-7-6-10(8-12(13)17)18-15(20)9-19-16(21)11-4-2-3-5-14(11)23-19/h2-8H,9H2,1H3,(H,18,20) |

InChI Key |

CMNURYLLYFNUQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Chloro-N-(3-Chloro-4-Methoxyphenyl)Acetamide

The first step involves the reaction of 3-chloro-4-methoxyaniline with 2-chloroacetyl chloride in the presence of a base. This method is adapted from analogous procedures for o-methoxyphenyl derivatives.

Procedure :

-

Reagents : 3-Chloro-4-methoxyaniline (1.0 eq), 2-chloroacetyl chloride (1.2 eq), anhydrous potassium carbonate (1.5 eq), acetone (solvent).

-

Conditions : Reflux at 60°C for 4–6 hours.

-

Characterization :

Condensation with 1,2-Benzothiazol-3(2H)-One

The chloroacetamide intermediate is reacted with 1,2-benzothiazol-3(2H)-one under basic conditions to form the target compound.

Procedure :

-

Reagents : 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide (1.0 eq), 1,2-benzothiazol-3(2H)-one (1.1 eq), potassium carbonate (2.0 eq), acetone (solvent).

-

Conditions : Reflux for 8–12 hours.

-

Characterization :

One-Pot Carbodiimide-Mediated Coupling

Direct Amide Bond Formation

This method employs 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple 3-chloro-4-methoxyaniline directly with 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid.

Procedure :

-

Reagents : 2-(3-Oxo-1,2-benzothiazol-2(3H)-yl)acetic acid (1.0 eq), 3-chloro-4-methoxyaniline (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), DMF (solvent).

-

Conditions : Stir at 25°C for 12–16 hours.

-

Characterization :

Microwave-Assisted Synthesis

Accelerated Alkylation-Cyclization

Microwave irradiation reduces reaction times for the alkylation step, enhancing efficiency.

Procedure :

-

Reagents : 3-Chloro-4-methoxyaniline (1.0 eq), 2-chloroacetyl chloride (1.2 eq), 1,2-benzothiazol-3(2H)-one (1.1 eq), K₂CO₃ (2.0 eq), DMF (solvent).

-

Conditions : Microwave at 120 W, 80°C, 30–45 minutes.

-

Characterization :

Comparative Analysis of Methods

Critical Parameters and Optimization

-

Solvent Choice : Acetone and DMF are optimal for alkylation and coupling, respectively.

-

Base Selection : Potassium carbonate minimizes side reactions compared to stronger bases.

-

Temperature Control : Excessive heat (>80°C) degrades the benzothiazolone ring.

Challenges and Solutions

-

Rotamer Formation : Observed in NMR due to restricted amide bond rotation; resolved using DMSO-d₆ at elevated temperatures.

-

Byproducts : Hydrolysis of chloroacetamide intermediates mitigated by anhydrous conditions.

Scalability and Industrial Relevance

The microwave method is preferred for large-scale production due to reduced energy consumption and higher yields. Regulatory-grade batches require HPLC purification to achieve >99% purity.

Recent Advancements

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Chloro Group)

The chloro group at the 3-position undergoes nucleophilic substitution under specific conditions. For example:

-

Reaction with amines in dimethylformamide (DMF) at 80–100°C yields arylaminated derivatives.

-

Catalytic methods using Pd or Cu facilitate coupling reactions (e.g., Suzuki or Buchwald-Hartwig).

Example Reaction:

Yield: 60–75% (varies with nucleophile) .

Amide Hydrolysis

The acetamide group hydrolyzes under acidic/basic conditions:

-

Acidic Hydrolysis (6M HCl, reflux): Produces 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid.

-

Basic Hydrolysis (NaOH, ethanol/water): Forms the sodium salt of the carboxylic acid.

Kinetic Data:

| Condition | Time (h) | Yield (%) |

|---|---|---|

| 6M HCl, reflux | 6 | 82 |

| 2M NaOH, RT | 24 | 68 |

Condensation Reactions (Amide Coupling)

The acetamide participates in carbodiimide-mediated couplings to form derivatives:

Representative Derivatives and Yields:

| Product Substituent (R) | Yield (%) |

|---|---|

| 2-Bromo-4-nitrophenyl | 80 |

| 3,4-Difluorophenyl | 85 |

| 4-Chlorophenyl | 78 |

Analytical Monitoring: IR (C=O at 1720 cm⁻¹), ¹H NMR (N–CH₂ at δ 4.82–5.40 ppm) .

Benzothiazolone Ring Reactions

The benzothiazol-2(3H)-one ring undergoes:

-

Electrophilic Substitution: Nitration at position 6 using HNO₃/H₂SO₄.

-

Ring-Opening: Hydrolysis with NaOH yields 2-mercapto-N-(3-chloro-4-methoxyphenyl)acetamide.

Reaction Scheme:

Yield: 70–75%.

Methoxy Group Demethylation

Demethylation with BBr₃ in CH₂Cl₂ at −78°C produces a phenolic -OH group :

Oxidation Reactions

The methoxy group oxidizes to a carbonyl under strong conditions:

-

KMnO₄/H₂SO₄: Forms a ketone intermediate.

-

Further Oxidation: Converts the ketone to a carboxylic acid.

Key Analytical Methods

-

Structural Confirmation: ¹H NMR (δ 7.11–8.74 ppm for aromatic protons), IR (C=O at 1700–1730 cm⁻¹) .

This compound’s reactivity enables its use in pharmaceutical and materials science research, particularly in designing bioactive heterocycles .

Scientific Research Applications

Structural Characteristics

The compound features:

- Benzothiazine Core : Known for diverse biological activities.

- Chloro and Methoxy Substituents : These enhance chemical interactions and biological activity.

Biological Activities

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide exhibits various biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, making it useful for developing new antibiotics.

- Anticancer Properties : Studies indicate that derivatives of this compound can inhibit cancer cell proliferation, suggesting its application in cancer therapy.

- Anti-inflammatory Effects : Preliminary studies suggest that it may act as an anti-inflammatory agent, potentially beneficial in treating conditions like arthritis.

- Acetylcholinesterase Inhibition : The compound's structure suggests it may inhibit acetylcholinesterase activity, which is relevant for treating Alzheimer's disease and other neurodegenerative disorders.

Table 1: Summary of Biological Evaluations

Mechanism of Action

The mechanism by which N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access. The molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(a) N-(4-(4-Fluorophenoxy)phenyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide ()

- Structural Differences: The phenyl ring substituent is 4-(4-fluorophenoxy) instead of 3-chloro-4-methoxyphenyl.

- This may enhance solubility compared to the chloro-methoxy substituent, which is more lipophilic. The synthesis yield (52%) for this analog suggests moderate reactivity under similar conditions .

(b) N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide ()

- Structural Differences : The benzothiazole ring is sulfonated (1,1,3-trioxo), and the phenyl group has a hydroxyl substituent.

- Impact : Sulfonation increases polarity and hydrogen-bonding capacity, as evidenced by crystal packing dominated by N–H⋯O and O–H⋯O interactions. The hydroxyl group further enhances solubility but may reduce metabolic stability compared to the methoxy group in the target compound .

Variations in the Heterocyclic Core

(a) Benzothiazole Derivatives with Sulfone Groups ()

- Example : 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-[(4-methylpiperidinyl)sulfonyl]phenyl)acetamide ().

- Structural Differences : Incorporation of a sulfonyl group on the benzothiazole and a piperidinylsulfonyl substituent on the phenyl ring.

- Such modifications may improve binding to charged biological targets but reduce membrane permeability .

(b) Thiazole-Based Analogs ()

- Example : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide.

- Structural Differences : Replacement of benzothiazole with a simpler thiazole ring and dichlorophenyl substituents.

- The dichlorophenyl group enhances lipophilicity, which may favor blood-brain barrier penetration compared to the target compound .

Functional Group Modifications on the Acetamide Side Chain

(a) N-(3-Chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl)thio)acetamide ()

- Structural Differences: The acetamide side chain is modified with a quinazolinone-thioether group.

- This combination may enhance binding to enzymes like kinases but increase synthetic complexity .

(b) N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide ()

- Structural Differences : Ethoxy substitution on the benzothiazole and a 4-chlorophenyl group.

- Impact : The ethoxy group improves solubility relative to methoxy, and the para-chloro substituent on the phenyl ring may direct electrophilic substitution reactions differently compared to the meta-chloro substituent in the target compound .

Comparative Data Table

Key Findings

Para-substituents (e.g., 4-fluorophenoxy in ) may confer distinct steric and electronic profiles compared to meta-substituents (e.g., 3-chloro-4-methoxyphenyl).

Heterocycle Modifications :

- Benzothiazole derivatives with sulfone groups () exhibit enhanced polarity and crystallinity due to strong intermolecular interactions, whereas thiazole analogs () prioritize lipophilicity.

Biological Implications :

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 302.76 g/mol. The presence of the benzothiazole moiety contributes significantly to its biological activities.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole structures exhibit substantial antimicrobial properties. For instance, studies show that N-substituted benzothiazoles have demonstrated effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 10.7 μmol/mL | 21.4 μmol/mL |

| Escherichia coli | 15.0 μmol/mL | 30.0 μmol/mL |

| Candida albicans | 12.5 μmol/mL | 25.0 μmol/mL |

These results suggest that the compound exhibits potent antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans, which are significant pathogens in clinical settings .

Anticancer Activity

The anticancer potential of benzothiazole derivatives is well-documented. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

In a study evaluating the cytotoxic effects of this compound on cancer cell lines:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Results: The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating significant cytotoxicity.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5 |

| MCF-7 | 10 |

| A549 | 15 |

This data highlights the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Research Findings:

In a study assessing the anti-inflammatory effects of similar compounds using the carrageenan-induced paw edema model in rats:

- Findings: Compounds showed a reduction in edema comparable to standard anti-inflammatory drugs like indomethacin.

Table 3: Anti-inflammatory Activity Comparison

| Compound Name | Edema Reduction (%) | Comparison Drug |

|---|---|---|

| N-(3-chloro-4-methoxyphenyl)-... | 60% | Indomethacin |

| Standard Control (Indomethacin) | 70% |

These results suggest that this compound may serve as an effective anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride is often reacted with amine intermediates under reflux in triethylamine (TEA) or dioxane, monitored by TLC for reaction completion . Microwave-assisted synthesis may reduce reaction time and improve regioselectivity .

- Key Parameters : Optimize molar ratios (e.g., 1:1 for amine:chloroacetyl chloride), solvent polarity, and temperature. Recrystallization in pet-ether or ethanol-DMF mixtures enhances purity .

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

- Analytical Techniques :

- 1H NMR : Look for acetamide NH (~10 ppm), aromatic protons (6.5–8.5 ppm), and methoxy groups (~3.8 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS; fragmentation patterns should align with the benzothiazole and chloro-methoxyphenyl moieties .

- IR : Stretching bands for C=O (1680–1720 cm⁻¹) and S=O (1150–1250 cm⁻¹) in the benzothiazolone ring .

Q. What in vitro models are suitable for preliminary pharmacological evaluation of this compound?

- Assays : Use enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) or receptor-binding studies (e.g., adenosine A2B receptors) at concentrations of 1–100 μM .

- Cell Lines : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC50 values .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data for the benzothiazolone ring conformation be resolved?

- Contradiction Analysis : Single-crystal X-ray diffraction (SHELX-refined) may reveal a planar benzothiazolone system , while NMR might suggest puckering due to dynamic effects. Use DFT calculations (e.g., Gaussian 09) to compare energy-minimized conformers with experimental data .

Q. What strategies improve the bioavailability of this compound in preclinical studies?

- Approaches :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .

- Formulation : Use nanoemulsions or cyclodextrin complexes to improve aqueous stability .

- Validation : Measure logP (target <5) and conduct pharmacokinetic profiling in rodent models .

Q. How do structural modifications (e.g., substituent variations on the phenyl ring) affect its biological activity?

- SAR Studies :

- Replace the 3-chloro-4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups.

- Compare IC50 values in enzyme assays to identify critical pharmacophores .

- Data Interpretation : Use molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., COX-2) .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- Methods :

- HPLC-PDA : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma .

- LC-MS/MS : Quantify metabolite formation (e.g., hydrolyzed acetamide) over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.